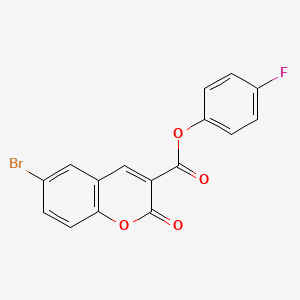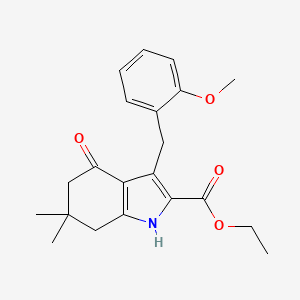![molecular formula C10H7BrN2O3S B4833951 N-{5-[(5-bromo-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4833951.png)
N-{5-[(5-bromo-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide
Übersicht
Beschreibung
N-{5-[(5-bromo-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum, which makes it a valuable tool for studying intracellular protein trafficking. BFA has also been used to study the role of the Golgi apparatus in the regulation of cell polarity and migration. Additionally, BFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
BFA exerts its effects by binding to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of intracellular membrane trafficking. BFA binding to ARF inhibits the ARF-mediated recruitment of coat proteins to the Golgi membranes, which leads to the disassembly of the Golgi apparatus and the inhibition of protein transport.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the formation of vesicular structures in the Golgi apparatus, which leads to the disassembly of the Golgi stack. BFA has also been shown to inhibit the secretion of proteins from cells and to induce the accumulation of proteins in the endoplasmic reticulum. Additionally, BFA has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
BFA has several advantages as a research tool. It is a potent inhibitor of intracellular protein trafficking, which makes it a valuable tool for studying the Golgi apparatus and other intracellular organelles. BFA is also relatively easy to use and can be added to cell cultures or injected into animals to study its effects. However, BFA also has several limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, BFA has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BFA. One area of interest is the development of new analogs of BFA that have improved potency and selectivity. Another area of interest is the identification of new targets for BFA, which could lead to the discovery of new biological pathways and therapeutic targets. Additionally, further research is needed to understand the long-term effects of BFA on cells and animals, as well as its potential applications in cancer therapy and other diseases.
Eigenschaften
IUPAC Name |
N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3S/c1-5(14)12-10-13-9(15)7(17-10)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,13,14,15)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASYCQXZBXBQQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)Br)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)Br)/S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4833872.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4833874.png)

![5-ethyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4833890.png)
![N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4833909.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B4833913.png)
![6-[5-(2-chlorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4833919.png)
![3-(3-phenylpropyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4833933.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B4833940.png)

![2-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833952.png)

![N-[2-(4-chlorophenyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4833972.png)